molecular formula C12H17N3O3 B14649320 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- CAS No. 49786-46-1

1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl-

Cat. No.: B14649320
CAS No.: 49786-46-1
M. Wt: 251.28 g/mol
InChI Key: WDFJBTXRDRIIGW-UHFFFAOYSA-N
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Description

1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- is a heterocyclic compound with a complex structure that includes a cyclopentane ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea and formaldehyde in the presence of an acid catalyst to form the cyclopentapyrimidine ring system. Subsequent acylation and methylation steps are used to introduce the acetamide and trimethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

49786-46-1

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C12H17N3O3/c1-13(2)10(16)7-15-9-6-4-5-8(9)11(17)14(3)12(15)18/h4-7H2,1-3H3

InChI Key

WDFJBTXRDRIIGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCC2)N(C1=O)CC(=O)N(C)C

Origin of Product

United States

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